molecular formula C6H2Br2F3NO B1423804 3,5-Dibromo-6-(trifluoromethyl)pyridin-2-ol CAS No. 741737-00-8

3,5-Dibromo-6-(trifluoromethyl)pyridin-2-ol

Cat. No.: B1423804
CAS No.: 741737-00-8
M. Wt: 320.89 g/mol
InChI Key: ONPVCAKATJHKGR-UHFFFAOYSA-N
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Description

3,5-Dibromo-6-(trifluoromethyl)pyridin-2-ol is a heterocyclic compound that features a pyridinone core substituted with bromine and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-6-(trifluoromethyl)pyridin-2-ol typically involves the bromination of 6-(trifluoromethyl)pyridin-2(1H)-one. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction temperature is usually maintained at room temperature or slightly elevated to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-6-(trifluoromethyl)pyridin-2-ol can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to remove the bromine atoms, yielding 6-(trifluoromethyl)pyridin-2(1H)-one.

    Oxidation Reactions: The pyridinone core can be oxidized to form corresponding N-oxides.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in solvents such as ethanol or dimethylformamide (DMF).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2).

Major Products

    Substitution: Products include 3,5-diamino-6-(trifluoromethyl)pyridin-2(1H)-one, 3,5-dithio-6-(trifluoromethyl)pyridin-2(1H)-one, etc.

    Reduction: 6-(trifluoromethyl)pyridin-2(1H)-one.

    Oxidation: this compound N-oxide.

Scientific Research Applications

3,5-Dibromo-6-(trifluoromethyl)pyridin-2-ol has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and cancer.

    Material Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Industrial Chemistry: It is employed in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3,5-Dibromo-6-(trifluoromethyl)pyridin-2-ol depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The bromine and trifluoromethyl groups enhance its binding affinity and specificity towards molecular targets. The compound can interact with proteins, altering their function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dibromo-6-(difluoromethyl)pyridin-2(1H)-one
  • 3,5-Dichloro-6-(trifluoromethyl)pyridin-2(1H)-one
  • 3,5-Dibromo-6-(methyl)pyridin-2(1H)-one

Uniqueness

3,5-Dibromo-6-(trifluoromethyl)pyridin-2-ol is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct electronic and steric properties. These features enhance its reactivity and make it a valuable intermediate in the synthesis of complex molecules. The trifluoromethyl group, in particular, contributes to the compound’s stability and lipophilicity, making it suitable for various applications in medicinal and material sciences.

Properties

IUPAC Name

3,5-dibromo-6-(trifluoromethyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2F3NO/c7-2-1-3(8)5(13)12-4(2)6(9,10)11/h1H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONPVCAKATJHKGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=C1Br)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50695263
Record name 3,5-Dibromo-6-(trifluoromethyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50695263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

741737-00-8
Record name 3,5-Dibromo-6-(trifluoromethyl)-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=741737-00-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dibromo-6-(trifluoromethyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50695263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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